1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the chloropyrimidine ring followed by its attachment to the piperidine carboxylic acid. One common synthetic route involves the reaction of 2-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-Chloropyrimidine derivatives: These compounds share the chloropyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure includes a chloropyrimidine moiety and a piperidine ring, which are known to contribute to various biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Properties : Research suggests that it may have anticancer effects, potentially through the inhibition of specific cellular pathways involved in cancer proliferation.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown significant inhibition of COX-2 activity .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX or other kinases involved in signal transduction pathways related to inflammation and cancer .
- Receptor Modulation : It could also act on various receptors, influencing cellular responses associated with growth and inflammation.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Exhibits antimicrobial properties | |
Anticancer | Potential anticancer effects | |
Anti-inflammatory | Inhibits COX-2 enzyme activity |
Case Study: Anticancer Activity
In a study examining the anticancer potential of various piperidine derivatives, this compound was found to significantly reduce cell viability in cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer.
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that this compound effectively suppressed the production of pro-inflammatory cytokines in vitro. This effect was attributed to its ability to inhibit COX enzymes, suggesting a mechanism similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | Different position of chlorine | Similar antimicrobial effects |
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | Carboxylic group at different position | Varying anticancer activity |
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-5-4-8(13-10)14-6-2-1-3-7(14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSLQXQKCGOYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.